3-Bromo-4-iodo-5-methylbenzoic acid is an organic compound characterized by the molecular formula CHBrIO. This compound is a halogenated benzoic acid, notable for its unique arrangement of bromine, iodine, and a methyl group on the benzene ring. The presence of these halogen substituents significantly influences its chemical behavior and reactivity, making it a valuable compound in various chemical syntheses and research applications.
The compound can be synthesized through various halogenation reactions, primarily involving the bromination of 4-iodo-5-methylbenzoic acid. It is commercially available from chemical suppliers and is utilized in both academic research and industrial applications.
3-Bromo-4-iodo-5-methylbenzoic acid is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to a benzene ring that also bears halogen substituents.
The synthesis of 3-Bromo-4-iodo-5-methylbenzoic acid typically involves halogenation reactions. A common method is the bromination of 4-iodo-5-methylbenzoic acid using bromine or a brominating agent under controlled conditions.
Industrial production may utilize automated reactors with optimized conditions for large-scale synthesis, ensuring high yield and purity.
3-Bromo-4-iodo-5-methylbenzoic acid has a distinct molecular structure characterized by:
3-Bromo-4-iodo-5-methylbenzoic acid can participate in several chemical reactions, including:
The reactivity of the halogen substituents allows for versatile modifications, making this compound useful in synthetic organic chemistry.
The mechanism of action for 3-Bromo-4-iodo-5-methylbenzoic acid is largely dependent on its reactivity:
The compound's melting point and solubility characteristics are crucial for its handling and application in laboratory settings.
3-Bromo-4-iodo-5-methylbenzoic acid has several notable applications:
The sequential introduction of bromine and iodine onto 5-methylbenzoic acid scaffolds demands precise control to avoid polyhalogenation and preserve regioselectivity. Ortho-iodination benefits from electrophilic iodinating agents like I₂ with oxidizing systems (e.g., H₂O₂/H₂SO₄ or NaIO₃/H₂SO₄), which generate I⁺ species for electrophilic aromatic substitution (EAS). This approach leverages the carboxyl group’s moderate ortho-directing effect, though the methyl group at C3 introduces steric constraints that reduce iodination yields below 70% without optimized conditions [3] [7]. In contrast, bromination typically employs Br₂ in acetic acid or catalytic NBS (N-bromosuccinimide), exploiting the carboxyl group’s directing influence for meta-bromination relative to the carboxylic acid. However, competitive dihalogenation remains a challenge when both halogens are introduced sequentially without intermediate purification [3].
Table 1: Halogenation Reagent Systems and Performance
Halogen | Reagent System | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Iodine | I₂/NaIO₃/H₂SO₄ | AcOH/H₂O | 60-70°C | 65-75% | Ortho to COOH |
Iodine | I₂/H₂O₂/H₂SO₄ | AcOH | 50-60°C | 60-70% | Moderate ortho |
Bromine | Br₂/AcOH | Acetic acid | 25°C | 80-85% | Meta to COOH |
Bromine | NBS/DMSO | DMSO | 0-5°C | 75-80% | High meta |
Critical findings reveal that iodination must precede bromination to prevent electron density depletion from bromine, which would hinder subsequent EAS. Solvent choice significantly impacts purity: polar protic solvents (e.g., acetic acid/water mixtures) minimize by-products like carboxylic anhydrides during iodination [3]. For bromination, DMSO suppresses dihalogenation by facilitating rapid monobromination through reversible NBS activation [7]. Metal-catalyzed approaches (e.g., CuI for Sandmeyer reactions) were deemed unsuitable due to incompatibility with the methyl substituent and carboxyl group [3].
The C3 methyl group in 5-methylbenzoic acid introduces both steric and electronic complexities during halogenation. While the carboxyl group directs electrophiles to its ortho (C4) and meta (C2/C6) positions, the methyl group’s weak ortho/para-directing effect creates competing regiochemical pathways. Computational modeling (not shown) indicates that the C4 position (ortho to COOH, para to CH₃) exhibits the highest electron density, favoring initial iodination at this site under kinetic control [3] [7]. Subsequent bromination occurs at C3 (meta to COOH, ortho to CH₃), where steric hindrance from the methyl group necessitates carefully controlled addition rates to avoid C2/C6 bromination [3].
Steric shielding by the methyl group reduces halogenation rates at C2 and C6 by >40% compared to unmethylated analogs, enabling high C3/C4 selectivity. This effect is amplified in non-polar solvents (e.g., CCl₄), which restrict electrophile mobility. However, solvent polarity must be balanced with carboxyl group solubility: mixtures of acetic acid and water (4:1) resolve this by solubilizing the substrate while maintaining regioselectivity [3]. Substituent tolerance studies confirm that electron-withdrawing groups (e.g., nitro) at C5 disrupt the methyl group’s directing effect, whereas methyl at C3 or C5 enhances C4 selectivity by +25% due to additive electronic activation [7].
Carboxyl protection is essential during halogenation to prevent electrophilic decarboxylation or acid-catalyzed side reactions. Methyl esters, formed via Fischer esterification (MeOH/H₂SO₄), provide robust protection with >90% yield but require harsh hydrolysis conditions (NaOH/EtOH reflux), risking methyl deiodination or ester degradation [4]. Ethyl esters offer marginally improved stability but share similar deprotection challenges. In situ protection using acetic anhydride forms mixed anhydrides that facilitate ortho-iodination at 0°C without directing-group interference, though they are moisture-sensitive and require anhydrous bromination conditions [3].
Table 2: Protecting Group Performance Under Halogenation Conditions
Protecting Group | Formation Yield | Deprotection Conditions | Halogenation Yield | Stability to I₂/Br₂ |
---|---|---|---|---|
Methyl ester | 92-95% | 2M NaOH, EtOH, Δ, 4h | 80-85% | Moderate (≤5% cleavage) |
Ethyl ester | 90-93% | 2M NaOH, EtOH, Δ, 6h | 82-87% | Moderate |
Acetic anhydride | 85-88% (mixed) | H₂O, 25°C, 0.5h | 88-90% | Low (hydrolysis-prone) |
t-Butyl ester | 78-80% | TFA/DCM, 25°C, 1h | 75-78% | High |
Notably, t-butyl esters, while stable to electrophiles, suffer from low formation yields (78-80%) due to steric hindrance during esterification. Post-halogenation deprotection studies confirm that methyl esters hydrolyze 3× faster than ethyl analogs under identical conditions, but both risk iodide displacement at C4 if hydroxide concentrations exceed 2M [4] [5]. For sensitive sequences (e.g., iodination after bromination), in situ mixed anhydrides enable direct deprotection upon aqueous workup, streamlining the synthesis by avoiding discrete protection/deprotection steps [3].
Scaling 3-bromo-4-iodo-5-methylbenzoic acid synthesis beyond laboratory batches (>100 g) confronts three primary bottlenecks: purification complexity, heavy halogen stability, and solvent volume efficiency. The compound’s low solubility in aqueous and most organic solvents (except DMSO or DMF) necessitates column chromatography for impurity removal, which becomes impractical at scale due to adsorption on silica and high halogen-mediated degradation [1] [3]. Recrystallization alternatives using ethanol/water mixtures (4:1) yield 95% pure product but recover only 60-65% of material due to co-precipitation of dihalogenated by-products [1].
Iodine’s propensity for reductive elimination under heating (>80°C) or prolonged stirring mandates strict temperature control during bromination and solvent removal. Large-scale bromination in acetic acid requires Br₂ addition over 4–6 hours at 0–5°C to suppress HBr formation, which catalyzes demethylation or decarboxylation. Solvent minimization is critical: replacing DMF with acetic acid/water reduces volumes 3-fold while maintaining yield, though acetic acid recovery remains energy-intensive [3]. Economic analyses indicate that reagent costs dominate production expenses, with iodine accounting for >50% of raw material costs. Recycling iodine from reaction quenches (e.g., Na₂SO₃ reduction) via sublimation improves feasibility but adds operational complexity [3] [7].
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